Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine

Description

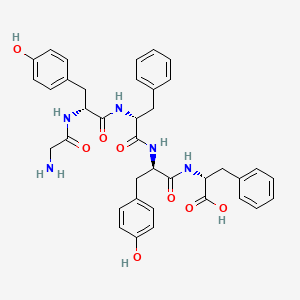

Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine is a synthetic tetrapeptide composed entirely of D-configured aromatic amino acids. Its sequence includes alternating D-tyrosine (Tyr) and D-phenylalanine (Phe) residues, linked via glycyl (Gly) at the N-terminus.

Properties

CAS No. |

644996-94-1 |

|---|---|

Molecular Formula |

C38H41N5O8 |

Molecular Weight |

695.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C38H41N5O8/c39-23-34(46)40-30(20-26-11-15-28(44)16-12-26)35(47)41-31(19-24-7-3-1-4-8-24)36(48)42-32(21-27-13-17-29(45)18-14-27)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1 |

InChI Key |

YTKFFTAWZNCYNW-XEXPGFJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, D-tyrosine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine, D-tyrosine, and D-phenylalanine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution reactions.

Major Products Formed

Oxidation: Dityrosine cross-links.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

Peptide Chemistry and Synthesis

The synthesis of Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine typically employs solid-phase peptide synthesis (SPPS). This method allows for precise control over the peptide sequence and structure, which is crucial for studying the compound's reactivity and potential applications in synthetic chemistry. The unique sequence of D-amino acids imparts distinct properties compared to their L-isomer counterparts, influencing protein-protein interactions and enzyme-substrate specificity.

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its interaction with various biological targets. The D-amino acids may influence critical signaling pathways involved in cell growth and differentiation. For instance, the tyrosine residues are known to interact with tyrosine kinases, which play significant roles in signal transduction pathways.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic applications due to its ability to modulate signaling processes critical for cellular functions. Its interactions with enzymes or receptors could lead to new avenues for drug development, particularly in cancer therapy where modulation of signaling pathways is essential .

Enhanced Cancer Cell Growth Inhibition

A study highlighted the potential of dipeptide prodrugs, including variations similar to this compound, in enhancing cancer cell growth inhibition. These compounds exhibited higher resistance to metabolic degradation and improved cellular uptake, suggesting their utility in developing effective cancer therapies .

Amino Acid Transport Mechanisms

Research on peptide transporters has shown that compounds like this compound can enhance the uptake of amino acids across cell membranes. This property is particularly relevant for parenterally fed neonates requiring specific amino acids for growth and development .

Comparative Analysis with Related Compounds

The following table summarizes structural features and potential applications of compounds related to this compound:

| Compound Name | Structure Features | Potential Applications |

|---|---|---|

| Glycyl-D-Tyrosyl-Glycyl-D-Phe | Contains two glycine residues; simpler structure | Basic peptide studies |

| Glycyl-D-Tryptophan-Glycyl-D-Phe | Substitutes tryptophan for one of the tyrosines | Neurobiological research |

| Tyrosyl-Glycyl-Glycine | A simpler tripeptide containing tyrosine | Protein synthesis studies |

| Glycyl-L-Tyrosin-L-Phe | Contains L-amino acids instead of D-amino acids | Comparative studies on chirality effects |

Mechanism of Action

The mechanism of action of Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The aromatic residues (tyrosine and phenylalanine) play a crucial role in these interactions by facilitating hydrophobic and π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The compound’s uniqueness lies in its stereochemistry and sequence. Key comparisons include:

Glycyl-D-tyrosyl-L-prolyl-L-tryptophyl-D-phenylalanine (C₃₆H₄₀N₆O₇)

- Differences: Contains L-proline (Pro) and L-tryptophan (Trp), introducing kinks in the peptide backbone due to Pro’s cyclic structure. The presence of L-amino acids reduces metabolic stability compared to the all-D configuration .

- Stereocenters : 4 defined stereocenters (mixed D/L configuration) versus the target compound’s uniform D-configuration .

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (644997-17-1)

- Differences: Substitutes D-tryptophan for D-tyrosine in the third position. Trp’s indole side chain increases hydrophobicity and may alter receptor binding compared to Tyr’s phenolic group .

- InChIKey : YUAZEGPLCJJNSE-BAQBVXSRSA-N (distinct from the target compound’s structure) .

Glycyl-L-tyrosine hydrochloride

- Differences: L-configuration of Tyr makes it susceptible to enzymatic cleavage, unlike the D-Tyr in the target compound. This highlights the stability advantage of D-amino acids .

Physicochemical Properties

Research Findings

- Structural Mimicry : Aromatic residues (Tyr, Phe, Trp) enable π-π stacking interactions, similar to thyroid hormones like thyroxine (T4) and triiodothyronine (T3) .

- Synthetic Challenges : Incorporating D-Trp (as in 644997-17-1) may complicate synthesis due to steric hindrance from the indole group .

Biological Activity

Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine is a synthetic peptide characterized by its unique composition of D-amino acids. This structural feature enhances its stability and biological activity, making it a subject of interest in various biochemical and pharmacological studies.

Chemical Structure and Synthesis

This compound consists of five amino acids: glycine, D-tyrosine, and D-phenylalanine, with the latter two repeated. The synthesis typically employs solid-phase peptide synthesis (SPPS) , a widely used method that allows for the efficient assembly of peptides through sequential addition of amino acid residues.

Stability and Enzymatic Resistance

The incorporation of D-amino acids contributes to increased resistance to proteolytic degradation compared to their L-counterparts. This stability is crucial for therapeutic applications, as it prolongs the compound's activity in biological systems.

Interactions with Biological Targets

This compound demonstrates potential interactions with various biological molecules:

- Receptor Binding : The presence of D-tyrosine may enhance binding affinity to tyrosine kinases, which are pivotal in signal transduction pathways related to cell growth and differentiation.

- Enzyme Specificity : Studies indicate that peptides containing D-amino acids can exhibit altered enzyme-substrate specificity, potentially affecting metabolic pathways .

Case Studies and Experimental Data

- Binding Affinity Studies : Research utilizing surface plasmon resonance (SPR) has shown that this compound binds more effectively to certain receptors than its L-amino acid counterparts, suggesting enhanced therapeutic potential.

- Proteolytic Resistance : Investigations into the hydrolysis rates of peptides containing D-amino acids reveal that these compounds are less susceptible to enzymatic breakdown by proteases such as those from Streptomyces griseus, indicating their stability in physiological conditions .

- Cell Growth Inhibition : In vitro studies have demonstrated that modified dipeptides can inhibit cancer cell growth more effectively than traditional compounds, highlighting the potential for this compound as a therapeutic agent in oncology .

Comparative Analysis with Similar Peptides

| Peptide Structure | Stability | Binding Affinity | Therapeutic Applications |

|---|---|---|---|

| Glycyl-L-Tyrosine | Moderate | High | Nutritional supplements |

| Glycyl-D-Tyrosine | High | Very High | Cancer treatment |

| Glycyl-D-Tyrosyl-D-Phe | Very High | High | Potential anti-cancer agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.